molecular formula C16H14N2O2 B2989039 4-Cinnamamidobenzamide CAS No. 328024-07-3

4-Cinnamamidobenzamide

Cat. No.: B2989039
CAS No.: 328024-07-3
M. Wt: 266.3
InChI Key: BSFUWQQPCZENFN-IZZDOVSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cinnamamidobenzamide can be synthesized through a multi-step process involving the condensation of cinnamic acid derivatives with benzamide. One common method involves the use of methyl cinnamate and phenylethylamine, catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The reaction is carried out at 45°C for about 40 minutes, achieving a high conversion rate of 91.3% .

Industrial Production Methods: Industrial production of this compound typically involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is efficient, eco-friendly, and provides high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Cinnamamidobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Cinnamamidobenzamide stands out due to its dual antimicrobial and antiproliferative activities, making it a versatile compound for various applications. Its ability to inhibit biofilm formation and target multiple pathways highlights its potential as a lead compound for further drug development .

Properties

IUPAC Name

4-[[(E)-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-16(20)13-7-9-14(10-8-13)18-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H2,17,20)(H,18,19)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFUWQQPCZENFN-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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